molecular formula C13H11ClO5S B2536376 Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate CAS No. 886498-59-5

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate

Cat. No. B2536376
CAS RN: 886498-59-5
M. Wt: 314.74
InChI Key: HHLPOCSOIUIVAT-UHFFFAOYSA-N
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Description

Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potent biological activities. It is a member of the furanocarboxylic acid esters and has been synthesized using various methods.

Scientific Research Applications

Thermodynamic Properties

  • Thermodynamic Analysis : The solubility of related furan carboxylic acids in various organic solvents and their thermodynamic properties, such as enthalpies of fusion and mixing, have been investigated. This research could be relevant for understanding the physical chemistry of similar compounds like Methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate (Sobechko et al., 2019).

Chemical Synthesis and Reactivity

  • Palladium-Catalysed Direct Heteroarylations : Studies show the use of similar furan carboxylate compounds in palladium-catalysed reactions, allowing for high-yield formation of biheteroaryls. This suggests potential applications in complex organic synthesis (Fu et al., 2012).
  • Reactivity with Bromine : Research on methyl furan-2-carboxylate reacting with bromine indicates potential for varied product formation based on reaction conditions, which could be applicable to similar compounds (Chadwick et al., 1973).
  • Diels–Alder Reactions : Studies involving the use of related furan compounds in Diels–Alder reactions, leading to complex organic structures, hint at the potential versatility of this compound in synthetic organic chemistry (Alves et al., 2001).

Analytical and Spectral Studies

  • Spectral Study of Organic Ligands : Furan ring-containing ligands, similar to this compound, have been studied for their chelating properties and antimicrobial activities, indicating potential biomedical applications (Patel, 2020).

Biomass-Derived Applications

  • Biomass-derived Platform Molecule : The derivative ethyl 5-(chloromethyl)furan-2-carboxylate, similar to the subject compound, has been studied for its potential as a biomass-derived platform molecule, indicating environmental and sustainable chemistry applications (Ling et al., 2022).

Synthesis of Novel Compounds

  • Synthesis of Tricyclic Compounds : Research into the synthesis of complex tricyclic compounds using furan derivatives hints at the utility of this compound in the synthesis of novel organic molecules (Yamamoto et al., 1995).

Biological Activity

  • Study of Biological Activities : Studies involving derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, a structurally similar compound, for their cytotoxicity against cancer cell lines and bacteria, suggest possible biological and medicinal chemistry applications (Phutdhawong et al., 2019).

properties

IUPAC Name

methyl 5-[(4-chlorophenyl)sulfonylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5S/c1-18-13(15)12-7-4-10(19-12)8-20(16,17)11-5-2-9(14)3-6-11/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLPOCSOIUIVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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